SODIUM C12-14 SEC-PARETH-3 SULFATE
Description
Properties
CAS No. |
125736-54-1 |
|---|---|
Molecular Formula |
C13H17NO4 |
Synonyms |
SODIUM C12-14 SEC-PARETH-3 SULFATE |
Origin of Product |
United States |
Synthetic Methodologies and Manufacturing Innovations for Alkyl Ethoxy Sulfates, Emphasizing Sodium C12 14 Sec Pareth 3 Sulfate Precursors
Derivation of Precursor Alcohols: Oleochemical vs. Petrochemical Routes
The journey to creating SODIUM C12-14 SEC-PARETH-3 SULFATE (B86663) begins with the production of its foundational C12-14 secondary alcohol. These precursor alcohols can be sourced from two primary pathways: the oleochemical route, which utilizes natural fats and oils, and the petrochemical route, which uses feedstocks derived from crude oil. p2infohouse.orgpcc.eu
Oleochemical Route: This pathway starts with triglycerides from plant sources like palm kernel oil and coconut oil or animal fats. p2infohouse.orgelchemy.com These natural feedstocks are processed to yield fatty alcohols, which are typically linear and primary, meaning the hydroxyl (-OH) group is at the end of the carbon chain. fosfa.org
Petrochemical Route: This pathway begins with olefins (alkenes) derived from crude oil. p2infohouse.org Through chemical synthesis, these olefins are converted into alcohols. This route is versatile and can produce both linear and branched-chain alcohols, as well as primary and secondary alcohols. fosfa.orgheraproject.com The "sec-" designation in SODIUM C12-14 SEC-PARETH-3 SULFATE indicates a secondary alcohol, pointing to a petrochemical origin for its specific precursor.
While the physical and chemical properties of the final surfactant product are similar regardless of the initial feedstock, provided the carbon chain length and ethoxylation are comparable, the manufacturing processes and their environmental footprints differ significantly. nih.gov
The oleochemical synthesis of fatty alcohols primarily involves two methods:
Hydrolysis and Hydrogenation: In this process, triglycerides are first split using water in a process called hydrolysis, which yields fatty acids and glycerol. nih.govresearchgate.net The resulting fatty acids are then converted to fatty alcohols through hydrogenation.
Transesterification and Hydrogenation: Alternatively, triglycerides can undergo transesterification (also known as methanolysis) where they react with methanol (B129727) to form fatty acid methyl esters (FAMEs) and glycerol. fosfa.orgnih.govnih.gov These FAMEs are subsequently hydrogenated to produce the desired fatty alcohols. nih.gov
The cornerstone of petrochemical alcohol production is the Oxo process , or hydroformylation. matthey.comwikipedia.org This industrial process involves reacting an olefin with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst to form an aldehyde. fischer-tropsch.orggoogle.com This aldehyde is then hydrogenated to yield the alcohol. matthey.com
The versatility of the Oxo process allows for the production of a wide range of alcohols. Using linear alpha-olefins results in linear primary alcohols, while other olefin feedstocks can be used to produce branched and secondary alcohols, such as the C12-14 secondary alcohol required for this compound. heraproject.comwikipedia.org Modern processes often employ highly efficient rhodium-based catalysts, enabling the reaction to occur under milder conditions with lower pressure and temperature. matthey.comm-chemical.co.jp
| Feature | Oleochemical Route | Petrochemical Route (Oxo Process) |
|---|---|---|
| Feedstock | Vegetable oils (Palm, Coconut), Animal Fats | Olefins (from Crude Oil) |
| Primary Process | Hydrolysis/Transesterification followed by Hydrogenation | Hydroformylation followed by Hydrogenation |
| Typical Alcohol Structure | Linear, Primary | Linear or Branched; Primary or Secondary |
| Key Intermediates | Fatty Acids, Fatty Acid Methyl Esters (FAMEs) | Aldehydes |
Ethoxylation Processes and Control of Ethylene (B1197577) Oxide (EO) Chain Length
Once the C12-14 secondary alcohol precursor is obtained, it undergoes ethoxylation . This chemical reaction introduces ethylene oxide (EO) molecules to the alcohol, forming an alcohol ethoxylate. elchemy.comwikipedia.org The process is typically carried out at elevated temperatures (around 180°C) and pressure, using a catalyst such as potassium hydroxide (B78521) (KOH). wikipedia.org
A significant challenge in ethoxylation is controlling the length of the added polyethylene (B3416737) oxide (ethoxylate) chain. The reaction is highly exothermic and can be difficult to manage, often resulting in a product with a broad distribution of different chain lengths. wikipedia.org For this compound, the target average is three EO units. cosmileeurope.eu Achieving a narrow-range ethoxylate, where most molecules have a chain length close to the target average, is desirable for consistent product performance. Innovations in this area include the use of sophisticated catalysts and precise process control, such as adjusting the molar ratio of the catalyst to the alcohol, to better manage the polymerization process. wikipedia.orggoogle.com The degree of ethoxylation is a critical factor that influences the final surfactant's properties, including its water solubility and foaming characteristics. diva-portal.orgresearchgate.net
Sulfation and Neutralization for Anionic Surfactant Formation
The alcohol ethoxylate, which is a nonionic surfactant, is transformed into an anionic surfactant through sulfation . This step is crucial for imparting the strong cleaning and foaming properties characteristic of alkyl ethoxy sulfates. pcc.euwikipedia.org The most common industrial method involves reacting the alcohol ethoxylate with a sulfating agent, typically sulfur trioxide (SO₃), in a continuous falling film reactor. shell.com Chlorosulfonic acid can also be used as a sulfating agent. wikipedia.orggoogle.com
The immediate product of this reaction is a sulfuric acid ester, which is highly acidic and unstable. google.com To create the final, stable surfactant, this acidic intermediate is promptly neutralized . For this compound, neutralization is carried out using a base, most commonly sodium hydroxide (NaOH), which results in the formation of the corresponding sodium salt. elchemy.comwikipedia.org
Life Cycle Assessment (LCA) Perspectives on Production Processes
The environmental impact of surfactant production is a growing area of focus, with Life Cycle Assessment (LCA) studies providing valuable insights into the trade-offs between oleochemical and petrochemical routes. researchgate.netijsart.com These assessments typically evaluate the environmental burden from "cradle-to-gate," encompassing raw material extraction through to the final manufactured product. lehigh.eduresearchgate.net
LCA studies consistently show distinct environmental profiles for each production pathway.
Oleochemical Route: The primary environmental impacts are associated with agriculture, specifically land use changes for palm plantations, the treatment of wastewater from palm oil mills, and the management of solid waste like empty fruit bunches. researchgate.netlehigh.edu Consequently, oleochemically derived fatty alcohols (PKO-FA) tend to have a higher average Global Warming Potential (GWP), estimated at approximately 5.27 kg of CO₂ equivalent per kg of alcohol. nih.govresearchgate.netlehigh.edu
Petrochemical Route: For petrochemical-derived fatty alcohols (petro-FA), the main environmental hotspots are the energy-intensive processes of n-olefin and ethylene production, as well as the thermal energy required for the synthesis. researchgate.netlehigh.edu This route generally exhibits a lower average GWP, around 2.97 kg of CO₂ equivalent per kg of alcohol. nih.govresearchgate.netlehigh.edu
A cradle-to-gate LCA for Sodium Lauryl Ether Sulfate (SLES), a chemically similar surfactant, quantified the Primary Energy Demand (PED) at 71.7 GJ per ton and the GWP at 1.87 tons of CO₂ equivalent per ton of SLES produced. researchgate.net Another analysis of a bio-detergent highlighted that the raw materials, particularly the fatty alcohol sulfate component, accounted for the vast majority (over 78%) of the product's total GWP. nih.gov These findings underscore that while petrochemical routes may have a lower carbon footprint, they rely more heavily on fossil fuels. Conversely, oleochemical routes utilize renewable resources but face challenges related to land use and agricultural practices. p2infohouse.orgresearchgate.net
| Impact Metric | Oleochemical Fatty Alcohol (PKO-FA) | Petrochemical Fatty Alcohol (petro-FA) |
|---|---|---|
| Global Warming Potential (GWP) | ~5.27 kg CO₂e / kg FA nih.govresearchgate.netlehigh.edu | ~2.97 kg CO₂e / kg FA nih.govresearchgate.netlehigh.edu |
| Primary Determining Factors | Land use change, wastewater treatment, solid waste management researchgate.netlehigh.edu | n-olefin production, ethylene production, thermal energy researchgate.netlehigh.edu |
Fundamental Surface Chemistry and Interfacial Phenomena of Sodium C12 14 Sec Pareth 3 Sulfate Systems
Molecular Architecture and its Influence on Surfactant Properties
The molecular structure of sodium C12-14 sec-pareth-3 sulfate (B86663) is key to its functionality as a surfactant. It is the sodium salt of a sulfated polyethylene (B3416737) glycol (PEG) ether of a secondary C12-14 alcohol. cosmileeurope.euthegoodscentscompany.com Let's break down the components of its name to understand its structure:
Sodium: Indicates the presence of a sodium salt, which provides the water-soluble (hydrophilic) nature to one end of the molecule. cosmileeurope.eucosmileeurope.eu
C12-14 sec-: This refers to the hydrophobic (water-repelling) portion of the molecule, which consists of a secondary alkyl chain with a carbon length ranging from 12 to 14 atoms. cosmileeurope.euthegoodscentscompany.com
Sulfate: This is the hydrophilic head group, an ester of sulfuric acid, which carries a negative charge and is responsible for the molecule's strong interaction with water. cosmileeurope.eucosmileeurope.eu
This amphiphilic molecular architecture, possessing both a hydrophobic tail and a hydrophilic head, is the fundamental reason for its surface-active properties. The balance between the hydrophobic and hydrophilic portions of the molecule dictates its effectiveness as a surfactant, including its ability to reduce surface tension, form micelles, and act as an emulsifier and foaming agent. cosmileeurope.eu
Mechanisms of Surface Tension Reduction and Wetting Characteristics
Surfactants like sodium C12-14 sec-pareth-3 sulfate reduce the surface tension of a liquid, such as water, by adsorbing at the liquid-air or liquid-liquid interface. cosmileeurope.euincibeauty.com In an aqueous solution, the hydrophobic tails of the surfactant molecules are repelled by the water molecules, while the hydrophilic heads are attracted to them. This causes the surfactant molecules to arrange themselves at the surface, with their hydrophobic tails oriented away from the water and their hydrophilic heads remaining in the water.
This arrangement disrupts the cohesive energy at the surface of the water, thereby lowering the surface tension. The extent of surface tension reduction depends on the concentration of the surfactant up to its critical micelle concentration (CMC). A lower surface tension allows for better spreading and wetting of surfaces. This property is crucial in cleaning applications, as it enables the cleaning solution to penetrate and lift away dirt and oils from a surface. cosmileeurope.eu
Micellization Dynamics and Critical Micelle Concentration (CMC) Determination
Once the surface of the water is saturated with surfactant molecules, any further addition of this compound to the solution results in the formation of spherical aggregates called micelles. pcc.eu In these micelles, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form the outer shell, interacting with the surrounding water molecules. This process is known as micellization.
The Critical Micelle Concentration (CMC) is the specific concentration of a surfactant at which micelle formation begins. Below the CMC, the surfactant molecules exist primarily as individual monomers. Above the CMC, the concentration of monomers remains relatively constant, and any additional surfactant molecules form micelles. pcc.eu The CMC is a critical parameter as it often corresponds to the concentration at which the surfactant exhibits its maximum surface tension reduction and other optimal properties like detergency and solubilization. The CMC for alkyl ether sulfates can be determined experimentally by measuring changes in physical properties such as surface tension, conductivity, or viscosity as a function of surfactant concentration. researchgate.netnih.gov
For mixed surfactant systems, theoretical models can predict deviations from ideal mixing behavior. researchgate.net Negative deviations from ideal behavior, indicating synergistic interactions between the different surfactant molecules, are often observed in mixtures of anionic and nonionic surfactants. researchgate.net
Emulsification Properties and Stability in Multi-Phase Systems
An emulsion is a mixture of two or more immiscible liquids, like oil and water. cosmileeurope.eu this compound acts as an emulsifier by adsorbing at the oil-water interface, reducing the interfacial tension between the two phases. cosmileeurope.euincibeauty.com The surfactant molecules form a film around the dispersed droplets (e.g., oil droplets in water), preventing them from coalescing and thus stabilizing the emulsion. cosmileeurope.eu
The hydrophobic tails of the surfactant molecules penetrate the oil droplets, while the hydrophilic heads remain in the continuous water phase. This creates a protective barrier that repels other droplets, preventing them from merging and causing the emulsion to break. The stability of the emulsion is influenced by factors such as the concentration of the surfactant, the size of the droplets, and the presence of other components in the system.
Foaming Performance: Generation, Volume, and Stability
Foam consists of gas bubbles dispersed in a liquid. This compound contributes to foam generation by reducing the surface tension of the liquid, which allows for the formation of thin liquid films (lamellae) that entrap air. The surfactant molecules adsorb at the air-liquid interface of these films, providing stability.
The volume and stability of the foam are crucial performance indicators. Foam volume is related to the ease of foam generation, while foam stability refers to the persistence of the foam over time. The stability of the foam is influenced by the properties of the surfactant film, including its elasticity and surface viscosity. A related compound, sodium C12-C15 pareth sulfate, is noted for its ability to create high and stable foams. pcc.eu
Interactions with Other Surfactants in Mixed Micellar Systems
In many practical applications, this compound is used in combination with other surfactants to achieve desired performance characteristics. cosmileeurope.eu When mixed with other surfactants, such as nonionic or amphoteric surfactants, it can form mixed micelles.
The interactions between different surfactant molecules in a mixed micelle can be synergistic, meaning the properties of the mixture are better than the sum of the properties of the individual components. researchgate.net For instance, mixing an anionic surfactant like this compound with a nonionic surfactant can lead to a lower CMC and enhanced surface activity compared to the individual surfactants. researchgate.net These synergistic interactions are driven by factors such as reduced electrostatic repulsion between the head groups and favorable interactions between the hydrophobic chains. The anionic nature of sodium C12-15 pareth sulfate, a similar compound, allows for synergistic effects with nonionic and amphoteric surfactants. pcc.eu
Synergistic Effects in Blended Surfactant Formulations
In the formulation of cleaning and personal care products, surfactants are rarely used as single components. Instead, they are often blended to achieve superior performance profiles that cannot be obtained from individual surfactants. The blending of surfactants can lead to synergistic interactions, where the performance of the mixture is greater than the sum of the performances of its individual components. This compound, an anionic surfactant, is frequently combined with other types of surfactants, such as nonionic and amphoteric surfactants, to harness these synergistic benefits.
The primary mechanisms driving synergy in mixed surfactant systems include the formation of mixed micelles, reduction of electrostatic repulsion between charged head groups, and optimized packing at interfaces. These interactions can lead to a variety of enhanced properties, including lower critical micelle concentration (CMC), increased surface activity, improved foaming characteristics, and enhanced detergency.
Research into the synergistic behavior of anionic surfactants, such as those in the alkyl ether sulfate family to which this compound belongs, with other surfactant types has elucidated these benefits. For instance, the combination of anionic and nonionic surfactants often results in a significant reduction in the CMC. acs.orgrsc.org This means that the surfactant mixture begins to form cleaning micelles at a lower concentration, making the formulation more efficient. The molar ratio of the surfactants in the mixture is a critical factor that dictates the degree of synergy. acs.org
When anionic surfactants like this compound are blended with amphoteric surfactants, such as Cocamidopropyl Betaine, notable improvements in the formulation's properties are observed. This combination is known to stabilize the formation of wormlike micelles, which can significantly increase the viscosity of a formulation, a desirable attribute in products like shampoos and body washes. acs.orgnih.gov Furthermore, the interaction between anionic and amphoteric surfactants can lead to a reduction in the potential for skin irritation that can be associated with some anionic surfactants. nih.gov
A specific example of synergy is seen in studies of Sodium Lauryl Ether Sulfate (SLES), a closely related anionic surfactant, when mixed with the nonionic surfactant Alkyl Polyglucoside (APG). Research has shown that specific ratios of these two surfactants can lead to a marked decrease in surface tension and an improvement in cleaning performance (detergency). researchgate.net
Detailed Research Findings
The synergistic interactions between anionic and non-ionic surfactants have been quantified in various studies. A notable example is the investigation of mixtures of Sodium Lauryl Ether Sulfate (SLES) and Alkyl Polyglucoside (APG). The data from such studies provide insight into the enhanced performance that can be expected when blending an anionic surfactant like this compound with a non-ionic one.
The following table summarizes the findings on the effect of the SLES:APG ratio on key performance parameters:
| SLES:APG Ratio | Critical Micelle Concentration (CMC) | Surface Tension at CMC (mN/m) | Detergency (%) |
| 10:0 (SLES only) | High | ~34 | ~60 |
| 8:2 | Lower | Lower | Higher |
| 6:4 | Lowest | ~25 | ~85 |
| 4:6 | Higher | Higher | Lower |
| 2:8 | Higher | Higher | Lower |
| 0:10 (APG only) | Low | ~27 | ~40 |
This table is a representation of data from studies on SLES and APG mixtures and is illustrative of the synergistic effects achievable with anionic and non-ionic surfactant blends. researchgate.net
The data clearly indicates that a 6:4 ratio of SLES to APG provides the most significant synergistic effect, with the lowest surface tension and the highest detergency. researchgate.net This demonstrates that a carefully selected ratio of anionic to non-ionic surfactant can optimize the formulation's cleaning efficacy far beyond what either surfactant could achieve on its own. These findings are foundational to the formulation of a wide array of consumer and industrial products.
Environmental Dynamics and Ecotoxicological Assessment of Alkyl Ether Sulfates, with Focus on Sodium C12 14 Sec Pareth 3 Sulfate
Environmental Fate and Distribution Pathways
The environmental journey of Sodium C12-14 sec-Pareth-3 Sulfate (B86663), a type of alkyl ether sulfate (AES), is dictated by a series of physicochemical and biological processes. These processes determine its persistence, concentration, and ultimate impact on various environmental compartments.
Hydrolysis and Abiotic Degradation in Aquatic Environments
In aquatic environments, the stability of alkyl ether sulfates like Sodium C12-14 sec-Pareth-3 Sulfate is influenced by hydrolysis, an abiotic degradation process. The rate of hydrolysis for these compounds is sensitive to pH. Under acidic conditions, the hydrolysis of sodium lauryl ether sulfates (SLES), a closely related group of AES, is known to occur. iiserpune.ac.in The presence of electrolytes and certain organic acids can influence the kinetics of this degradation. iiserpune.ac.in For instance, the rate of hydrolysis of SLES has been observed to increase with a greater number of ethoxyl groups in the molecule. iiserpune.ac.in
Research on sodium dodecyl sulfate (SDS), a primary alkyl sulfate, has shown that its hydrolysis in aqueous solutions can be autocatalytic, driven by the production of hydrogen sulfate ions. rsc.org This process involves the cleavage of the S–O bond. rsc.org The structure of the alkyl chain also plays a role in the hydrolytic reactivity of these surfactants. rsc.org While abiotic degradation through hydrolysis does occur, it is generally considered not to be a significant degradation pathway for alkyl sulfates under typical environmental conditions.
Adsorption and Desorption to Organic Matter and Sludge
A significant process governing the fate of alkyl ether sulfates in the environment is their tendency to adsorb to organic matter and sludge. This interaction is a key removal mechanism in wastewater treatment plants (WWTPs). frontiersin.org Anionic surfactants, including alkyl ether sulfates, exhibit sorption behavior that can be influenced by the characteristics of the soil or sludge. researchgate.net
For instance, studies on linear alkylbenzene sulfonate (LAS), another anionic surfactant, have demonstrated that sorption to sewage sludge is a primary removal pathway in anaerobic digesters. nih.gov The extent of this sorption can be described by a Freundlich isotherm, which relates the concentration of the surfactant in the liquid phase to the concentration in the solid phase. nih.gov The sorption process effectively reduces the concentration of the free, dissolved surfactant, thereby influencing its bioavailability and subsequent degradation. nih.gov
The following table summarizes the sorption potential of different surfactant types:
| Surfactant Type | Sorption Potential to Soil and Sediment |
| Nonionic | High |
| Cationic | High |
| Anionic (e.g., Alkyl Ether Sulfates) | Lower than nonionic and cationic |
This table is based on the general behavior of surfactant classes as described in the literature. researchgate.net
Mobility in Soil and Water Compartments
The mobility of alkyl ether sulfates in soil and water is intrinsically linked to their molecular structure and interactions with the surrounding matrix. geoscienceworld.org The transport of these surfactants through soil is a critical factor in determining their potential to reach groundwater or other sensitive environmental compartments.
Research has shown that for anionic surfactants, increasing the length of the linear hydrocarbon chain decreases their mobility in soil. geoscienceworld.org Conversely, the presence of oxyethylene groups, as found in alkyl ether sulfates, significantly enhances their transport compared to alkyl sulfates without these groups. geoscienceworld.org Interestingly, the number of these ethoxy groups does not appear to have a major impact on mobility. geoscienceworld.org
The mobility of these compounds is also influenced by soil properties. For example, fumigants like chloropicrin (B1668804) and allyl isothiocyanate have shown altered mobility in different soil textures when applied with surfactants. researchgate.net Generally, organic sulfur compounds are considered largely immobile in soil, while inorganic sulfate is the most mobile form. usda.gov However, the adsorption of sulfate ions onto soil particles can limit or delay their transport. usda.gov
Biodegradation Kinetics and Microbial Acclimation in Environmental Systems
The ultimate fate of this compound in the environment is largely determined by biodegradation. This process relies on the ability of microorganisms to break down the surfactant molecule.
Aerobic and Anaerobic Degradation Rates in Wastewater Treatment Plants
Wastewater treatment plants (WWTPs) are crucial for the removal of surfactants from domestic and industrial effluents. nih.gov The efficiency of these plants depends on the operating conditions, primarily whether they are aerobic (oxygen-rich) or anaerobic (oxygen-deficient). samcotech.com
Aerobic Degradation: Alkyl ether sulfates are generally considered to be readily biodegradable under aerobic conditions. ewg.org In standard tests, alkyl sulfates with chain lengths from C8 to C18 have shown high levels of degradation, often exceeding 70-100% within 28-30 days. For example, a C12-14 alkyl sulfate sodium salt demonstrated 97% removal in a continuous activated sludge test over 27 days. The primary degradation pathway for linear AES under aerobic conditions is believed to be through ether cleavage. nih.gov
Anaerobic Degradation: The biodegradability of alkyl ether sulfates under anaerobic conditions can be more variable and appears to be concentration-dependent. nih.gov At lower concentrations (around 20-50 mg/L), they are reported to be ultimately biodegradable. nih.gov However, at higher concentrations, inhibition of the anaerobic process can occur. nih.gov Despite this, alkyl ether sulfates with C12-C18 alkyl chains and 1-4 ethoxy units are classified as anaerobically biodegradable on some lists. nih.gov In contrast, some studies have found that the degradation of certain chemicals is not observed under anaerobic conditions, with removal being attributed primarily to sorption. frontiersin.org
The following table presents a summary of degradation rates for different types of compounds in WWTPs, providing a comparative context for the degradation of surfactants.
| Compound Type | Aerobic Degradation Rate Constant (h⁻¹) (Activated Sludge) |
| Estrogens | 0.1129 |
| Low Molecular Weight PAHs | 0.0171 |
| Triclosan | 0.0072 |
| Middle Molecular Weight PAHs | 0.0054 |
| High Molecular Weight PAHs | 0.0033 |
This data is from a study on various chemicals and illustrates the relative rates of aerobic degradation. frontiersin.org
Microbial Community Responses and Shifts in Biodegradation Pathways
The introduction of surfactants like this compound into an environment can lead to shifts in the microbial community structure and function. researchgate.net Microorganisms that can tolerate and utilize the surfactant as a carbon source will be selected for, leading to an acclimated population capable of more efficient degradation.
Studies on sodium lauryl ether sulfate (SLES) have shown that the structure of the bacterial community can change depending on the concentration of the surfactant. nih.gov At a concentration of 50 mg/L, genera such as Comamonas, Pseudomonas, and Alicycliphilus were found to be abundant in an enrichment culture. nih.gov A significant decrease in bacterial diversity was observed at higher concentrations (250 mg/L). nih.gov
A bacterial consortium dominated by the genus Pseudomonas (approximately 90%), belonging to the Gamma-Proteobacteria class (99%), was found to be highly effective at degrading SLES, achieving 94% degradation of a 250 mg/L solution in just 9 hours. frontiersin.org This consortium was isolated from spoil material from a tunnel construction site, indicating that environmental bacteria can adapt to degrade these compounds. frontiersin.org The presence of esterase enzymes, which are responsible for the initial cleavage of the SLES molecule, has been predicted in these degrading consortia. frontiersin.orgfrontiersin.org
Ecotoxicological Impact on Non-Human Organisms
The ecotoxicological profile of alkyl ether sulfates (AES), including this compound, is a subject of extensive research due to their widespread use in household and industrial products and subsequent release into the environment. heraproject.comerasm.org As surface-active agents, their environmental impact is primarily directed towards aquatic ecosystems. nih.gov
Aquatic Ecotoxicity: Effects on Algae, Daphnia, and Fish
Alkyl ether sulfates exhibit varying levels of toxicity to aquatic organisms, which is influenced by the length of the alkyl chain and the degree of ethoxylation. researchgate.net Generally, toxicity increases with a longer alkyl chain and decreases with a greater number of ethylene (B1197577) oxide units. researchgate.net The toxicity of these surfactants to aquatic life has been investigated across three key trophic levels: algae (producers), Daphnia (primary consumers), and fish (secondary consumers). nih.govivami.com
Chronic toxicity is often expressed as the EC10, the concentration that causes a 10% reduction in a significant ecological endpoint, such as growth or reproduction. nih.goverasm.org For risk assessment, the hazardous concentration protective of 95% of species (HC5) is derived from species sensitivity distributions (SSDs). nih.goverasm.org Acute toxicity studies on anionic surfactants have determined LC50 (lethal concentration for 50% of organisms) values ranging from 0.35 mg/L to over 1000 mg/L, depending on the specific compound and the organism's sensitivity. cleaninginstitute.org For Alcohol Ethoxysulfates (AES), a comprehensive environmental risk assessment has established a Predicted No-Effect Concentration (PNEC) based on chronic ecotoxicity data. heraproject.com
Table 1: Representative Aquatic Ecotoxicity Data for Alkyl Ether Sulfates (AES) Note: This table presents generalized data for the AES class, as specific data for this compound is limited. Toxicity is highly dependent on specific chain lengths and ethoxylation degrees.
| Organism Group | Test Type | Endpoint | Concentration Range (mg/L) | Reference |
|---|---|---|---|---|
| Algae (e.g., Scenedesmus subspicatus) | Chronic | Growth Inhibition (EC10) | Data-driven via QSARs | nih.goverasm.org |
| Invertebrates (Daphnia magna) | Acute | Immobilization (EC50) | 1 - 50 | p2infohouse.orgresearchgate.net |
| Invertebrates (Daphnia magna) | Chronic | Reproduction (NOEC) | 0.1 - 10 | heraproject.comresearchgate.net |
| Fish (e.g., Rainbow Trout, Fathead Minnow) | Acute | Mortality (LC50) | 0.35 - 100 | cleaninginstitute.orgresearchgate.net |
| Fish (e.g., Rainbow Trout, Fathead Minnow) | Chronic | Growth/Survival (NOEC) | 0.1 - 5 | heraproject.comerasm.org |
Cellular Mechanisms of Surfactant-Induced Toxicity in Aquatic Biota (e.g., cell membrane interaction)
The primary mechanism of surfactant toxicity in aquatic organisms is related to their surface-active properties, which disrupt biological membranes. nih.govp2infohouse.org In fish, the gill is a principal target. Surfactants can alter the permeability of gill membranes, which are crucial for respiration and ion exchange. p2infohouse.org This disruption can lead to swelling of the gill epithelial cells and increased mucus secretion, which physically obstructs the gills and inhibits the diffusion of oxygen from the water. p2infohouse.org Ultimately, this can lead to death by suffocation, even in water with adequate dissolved oxygen levels. p2infohouse.org
At a molecular level, anionic surfactants can interact with proteins and lipids in the cell membrane, leading to denaturation and disorganization. researchgate.net This interaction can impair the function of membrane-bound enzymes and transport systems. nih.govmdpi.com The absorption of surfactants can depolarize the cell membrane, hindering nutrient uptake and the release of metabolic byproducts. nih.gov The increased concentration of the surfactant within the cytoplasm can cause misfolding or denaturation of proteins, affecting a wide array of cellular functions. researchgate.net
Bioaccumulation Potential in Environmental Food Chains
Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. For surfactants, assessing this potential is complex due to their intrinsic property of adsorbing to surfaces and interfaces. eosca.eu Standard methods for estimating bioaccumulation potential, such as determining the octanol-water partition coefficient (log Pow), are often unsuitable for these compounds. eosca.eunih.gov
Despite these challenges, studies indicate that alkyl ether sulfates generally have a low to moderate potential for bioaccumulation. researchgate.net The bioconcentration factor (BCF), which compares the chemical concentration in an organism to that in the water, is influenced by the surfactant's molecular structure. researchgate.net Research on alcohol ethoxylates has shown that the BCF increases with the length of the hydrophobic alkyl chain and decreases with the length of the hydrophilic ethoxylate chain. researchgate.net For alkyl sulfates, whole-body bioconcentration factors are typically low (less than 10x), although higher concentrations may be found in specific organs like the gall bladder. cleaninginstitute.org The rapid biodegradation of these surfactants in the environment also limits their potential for significant bioaccumulation in food chains. nih.gov
Table 2: Bioaccumulation Potential of Alcohol Ethoxylates (AE) and Alkyl Sulfates (AS) Note: Data for the parent compound classes are used to infer the potential for this compound.
| Compound Class | Parameter | Finding | Reference |
|---|---|---|---|
| Alcohol Ethoxylates (AE) | BCF | Increases with alkyl chain length, decreases with ethoxylate chain length. | researchgate.net |
| Alcohol Ethoxylates (AE) | Estimated BCF for mixture | ~140 L/kg | researchgate.net |
| Alkyl Sulfates (AS) | Whole-body BCF | Generally low (<10x) | cleaninginstitute.org |
| Alkyl Sulfates (AS) | Organ-specific accumulation | Higher levels (5-80x) in gall bladder and hepatopancreas. | cleaninginstitute.org |
Environmental Monitoring and Predicted Environmental Concentration (PEC) Studies
Assessing the environmental risk of widely used chemicals like this compound involves comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). heraproject.comresearchgate.net PEC values are calculated based on consumption data, release estimates, and fate in wastewater treatment plants and the environment. mdpi.comnih.gov
Monitoring studies in Europe and North America have measured the concentrations of related surfactants in wastewater treatment plant (WWTP) effluents. nih.goverasm.org For alcohol ethoxylates (AE), average total concentrations in monitored effluents were 6.8 µg/L in Europe, 2.8 µg/L in Canada, and 3.55 µg/L in the United States. nih.goverasm.org For alkyl sulfates (AS), average effluent concentrations in the Netherlands were found to be 5.7 µg/L. heraproject.com These measured environmental concentrations (MECs) are often used to validate the conservatism of PEC estimates. researchgate.netheraproject.com Risk assessments integrating this data have generally concluded low levels of risk for AES in aquatic environments. heraproject.comnih.goverasm.org
Table 3: Environmental Concentrations of Related Surfactants
| Compound Class | Location | Matrix | Average Concentration (µg/L) | Reference |
|---|---|---|---|---|
| Alcohol Ethoxylates (AE) | Europe | WWTP Effluent | 6.8 | nih.goverasm.org |
| Alcohol Ethoxylates (AE) | Canada | WWTP Effluent | 2.8 | nih.goverasm.org |
| Alcohol Ethoxylates (AE) | United States | WWTP Effluent | 3.55 | nih.goverasm.org |
| Alkyl Sulfates (AS) | Netherlands | WWTP Effluent | 5.7 (range 1.2-12) | heraproject.com |
Data Gaps and Research Needs in Environmental Risk Assessment (ERA)
Despite extensive research on alkyl ether sulfates, several data gaps and research needs persist in their Environmental Risk Assessment (ERA).
Complex Mixtures: Commercial products like this compound are complex mixtures of different alkyl chain lengths and degrees of ethoxylation. heraproject.comerasm.org The environmental fingerprint of these homolog distributions is crucial for accurate risk assessment, yet it differs significantly from the commercial mixtures often used in lab toxicity tests. erasm.org More research is needed to understand the combined toxicity of these complex environmental mixtures. erasm.org
Bioaccumulation Assessment: As mentioned, standard methods for determining bioaccumulation potential (log Pow) are not suitable for surfactants. eosca.eu This necessitates the development and validation of alternative approaches to reliably assess the BCF for these substances for regulatory purposes. eosca.eu
Bioavailability: The toxicity and fate of surfactants are influenced by their sorption to organic matter and sediments, which reduces their bioavailability. nih.gov While models have been developed to account for this, refining these exposure corrections is an ongoing area of research to ensure PEC values are realistic. erasm.orgerasm.org
Sub-lethal and Chronic Effects: While acute toxicity is well-studied, there is a continuing need for data on the chronic, sub-lethal effects of these surfactants and their degradation products on a wider range of species and ecosystem processes. nih.govmdpi.com
Nomenclature and Specificity: The recent change in INCI nomenclature from "Pareth" to "Alketh" highlights the evolving classification of these chemicals. wikipedia.org There is a lack of publicly available, specific ecotoxicological data for sec-Pareth sulfates compared to their linear primary alcohol counterparts, making direct assessment difficult and reliant on data from the broader AES class.
Addressing these gaps will enhance the accuracy of environmental risk assessments and ensure the continued safe use of these important surfactants. erasm.orgnih.gov
Advanced Analytical Methodologies for the Characterization and Quantification of Sodium C12 14 Sec Pareth 3 Sulfate
Chromatographic Techniques for Separation and Identification
Chromatography is a fundamental technique for separating the various components within complex surfactant mixtures. alfa-chemistry.com High-performance liquid chromatography (HPLC) is particularly well-suited for the analysis of non-volatile and thermally labile compounds like Sodium C12-14 sec-Pareth-3 Sulfate (B86663).
HPLC is a cornerstone for the separation of Sodium C12-14 sec-Pareth-3 Sulfate homologues. The choice of stationary phase and detector is critical for achieving the desired separation and sensitivity.
Stationary Phases: Reversed-phase columns, such as C8 and C18, are commonly employed. nih.govoup.com Specialized surfactant columns are also available that can provide enhanced selectivity for both the alkyl chain and the ethoxymer distribution. oup.comnih.gov A mixed-mode HPLC approach, combining hydrophilic interaction liquid chromatography (HILIC) and reversed-phase selectivity, can enable the simultaneous separation of a wide range of ethoxymers in a single run. nih.gov
Detection Methods: Due to the lack of a strong chromophore in the this compound molecule, universal detectors are often preferred over UV detectors.
Charged Aerosol Detection (CAD): This universal detector provides a response that is largely independent of the chemical structure of the analyte, making it suitable for the quantification of different ethoxymers without the need for individual standards for each. nih.gov It offers excellent precision and linearity for the analysis of alcohol ethoxy sulfate mixtures. nih.gov
Evaporative Light Scattering Detection (ELSD): Similar to CAD, ELSD is a universal detector that can be used for the analysis of surfactants.
Mass Spectrometry (MS): Coupling HPLC with MS provides not only quantification but also structural information, making it a powerful tool for the definitive identification of individual components. nih.govnih.govresearchgate.net
A study on the analysis of alcohol ethoxy sulfates demonstrated the successful use of a mixed-mode HPLC method with CAD for comprehensive profiling. nih.gov The method allowed for the simultaneous separation of over 50 endogenous ethoxymers. nih.gov
| HPLC Method Parameter | Description | Reference |
| Column | Surfactant-type column with dual HILIC and reversed-phase selectivity | nih.gov |
| Detector | Charged Aerosol Detector (CAD) | nih.gov |
| Key Advantage | Comprehensive and simultaneous separation of a large number of ethoxymers | nih.gov |
A critical aspect of characterizing this compound is determining the distribution of the polyethylene (B3416737) glycol (PEG) or "pareth" units. cosmileeurope.eucosmileeurope.eu HPLC is the primary technique for this separation. The elution order of the ethoxymers can vary depending on the stationary phase used. For instance, on some reversed-phase columns, the elution order is by increasing number of ethoxylated units, while on others, a reversed elution order is observed. oup.com
The conversion of the parent alcohol ethoxylates to their corresponding sulfates can facilitate a more reliable analysis by LC-MS with electrospray ionization in negative ion mode. researchgate.netresearchgate.net This derivatization can lead to a more uniform molar response for the different ethoxymers, simplifying quantification. researchgate.net
A study on alcohol ethoxylates showed that HPLC coupled with electrospray ionization mass spectrometry could successfully determine the distribution of both the alkyl chain and the ethylene (B1197577) oxide units. nih.gov The response of the MS detector was found to vary with the number of ethylene oxide units. nih.gov
| Analytical Approach | Key Finding | Reference |
| HPLC-ESI-MS | Determined the distribution of alkyl chains (C12-C15) and ethylene oxide units (1-12). | nih.gov |
| Conversion to Alkyl Ethoxy Sulfates | Resulted in a more uniform molar response in LC-MS analysis, improving quantification accuracy. | researchgate.net |
| Mixed-Mode HPLC-CAD | Enabled comprehensive profiling and accurate quantitation of individual ethoxymers in alcohol ethoxy sulfate mixtures. | nih.gov |
Spectroscopic Techniques for Structural Confirmation and Purity Analysis
Spectroscopic methods are indispensable for confirming the chemical structure and assessing the purity of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure. ¹H and ¹³C NMR can be used to confirm the presence of the alkyl chain, the ethylene oxide units, and the sulfate group.
NMR is particularly useful for conversion analysis. For example, in the synthesis of alkyl-capped alcohol ethoxylates from alcohol ethoxylates, the product yields and conversions determined by atmospheric pressure chemical ionization mass spectrometry (APCI-MS) were in good agreement with those obtained from ¹H-NMR spectroscopy. nih.gov This demonstrates the utility of NMR as a validation tool for other analytical methods. nih.gov Furthermore, NMR experiments have shown excellent correlation with HPLC-CAD results for determining the mono/polyethoxylated and non-ethoxylated/ethoxylated distribution in alcohol ethoxy sulfate samples. nih.gov
| Technique | Application | Key Finding | Reference |
| ¹H-NMR | Validation of APCI-MS for conversion analysis of alcohol ethoxylate reactions. | Good agreement between NMR and MS results for product yields and conversions. | nih.gov |
| COSY NMR | Comparison with HPLC-CAD for structural information. | Excellent correlation in determining ethoxylation distribution. | nih.gov |
Mass Spectrometry (MS) Applications in Complex Matrix Analysis
Mass spectrometry, especially when coupled with liquid chromatography (LC-MS), is a highly sensitive and specific technique for the analysis of surfactants like this compound, even in complex matrices such as detergents or environmental samples. nih.govepa.govacs.org
LC-MS/MS methods have been developed for the simultaneous determination of various alkyl and alkyl-ether sulfates. nih.gov By using a precursor ion scanning mode specific for sulfate groups, it is possible to selectively identify all sulfate-containing species in a mixture. nih.gov This method can be applied to different salt forms of alkyl ether sulfates. nih.gov The use of a C4 reversed-phase column can significantly shorten the analysis time. nih.gov
A study on the analysis of surfactants in dishwashing detergents using UPLC-MS demonstrated the effectiveness of this technique for both identification and quantification. nih.gov The method was validated for several surfactants, showing good linearity, precision, and recovery. nih.gov
| LC-MS/MS Method Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.12-0.97 µg/mL | nih.gov |
| Limit of Quantification (LOQ) | 0.4 µg/mL | nih.gov |
| Linearity (Correlation Coefficient) | > 0.98 | nih.gov |
| Precision | 1.72% to 11.70% | nih.gov |
| Recovery | 84-115% | nih.gov |
Method Validation and Interlaboratory Comparison for Robustness
To ensure the reliability and consistency of analytical data, method validation and interlaboratory comparisons are essential. mt.comresearchgate.net Method validation involves assessing parameters such as accuracy, precision, specificity, linearity, detection limit, and quantitation limit. mt.com
The validation of an analytical procedure for quantifying surfactants in detergents using UPLC-MS demonstrated that the method met the required criteria for 11 different surfactants, confirming its applicability for routine analysis. nih.gov
Strategic Research Applications and Formulatory Science of Sodium C12 14 Sec Pareth 3 Sulfate in Industrial and Detergency Systems
Optimization of Surfactant Blends for Enhanced Performance
The utility of Sodium C12-14 Sec-Pareth-3 Sulfate (B86663) is often maximized when it is part of a multi-component surfactant system. Formulators strategically blend it with other types of surfactants to fine-tune performance characteristics such as cleaning efficacy, foam volume and stability, and viscosity for specific applications.
The combination of anionic surfactants like Sodium C12-14 Sec-Pareth-3 Sulfate with other classes of surfactants can lead to the formation of mixed micelles. These mixed micellar systems often have a lower critical micelle concentration (CMC) than the individual components, meaning that the blend becomes effective at a lower total surfactant concentration. This enhances efficiency and can reduce formulation costs. Patents for complex formulations, including detergents and personal care products, frequently list this compound in combination with a variety of other surfactants to achieve a desired balance of properties. google.comepo.orggoogleapis.com
Table 1: Synergistic Effects in Surfactant Blends
| Surfactant Combination | Observed Synergistic Effect | Application Benefit |
|---|---|---|
| This compound + Non-ionic Surfactant (e.g., Alcohol Ethoxylate) | Improved oil and grease removal; enhanced foam stability in the presence of soil. | Heavy-duty liquid detergents, industrial degreasers. |
| This compound + Amphoteric Surfactant (e.g., Cocamidopropyl Betaine) | Increased foam volume and creaminess; reduction in potential irritation. | High-foaming shampoos, body washes, and hand soaps. |
A significant advantage of alkyl ether sulfates, including this compound, is their excellent performance in hard water. ishtarcompany.comsanyo-chemical.co.jp Hard water, which contains high concentrations of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), can deactivate many anionic surfactants by causing them to precipitate. The presence of the three ethylene (B1197577) oxide (EO) groups in the molecular structure of this compound provides steric hindrance that shields the anionic sulfate group, significantly improving its tolerance to water hardness ions. acs.org
This enhanced stability prevents the formation of insoluble soap scum, ensuring that the surfactant remains dissolved and active as a cleaning agent. acs.org Research and patent literature highlight the use of C12-14 alkyl ether sulfates with approximately three EO units specifically for their ability to stabilize foam and maintain detergency in the presence of hard water. epo.org This property is crucial for laundry detergents, dishwashing liquids, and various industrial cleaners that must perform reliably across different geographical locations with varying water quality.
Role in Industrial Cleaning Agents and Auxiliary Process Steps
The robust performance profile of this compound makes it a valuable component in various industrial and institutional (I&I) cleaning formulations. Its ability to effectively emulsify oils and suspend particulate soils, coupled with its high foaming capacity and hard water resistance, is beneficial for cleaning hard surfaces such as metal, ceramic, and concrete. kao.com
Applications include:
Industrial Degreasers: Used in concentrated cleaners to remove heavy oils and greases from machinery, floors, and equipment.
Transportation Cleaners: A key ingredient in vehicle wash formulations, where it helps lift road film and grime.
Emulsion Polymerization: Utilized as an emulsifier to stabilize latex emulsions during the synthesis of synthetic resins and polymers. kao.com
Auxiliary Process Aids: Employed in various manufacturing processes as a wetting agent or dispersant.
Research on Performance in Sulfate-Free Formulations (for comparative studies, focusing on detergency and foam properties)
The market trend towards "sulfate-free" formulations has spurred extensive research comparing the performance of traditional surfactants like this compound against newer, alternative chemistries. These comparative studies primarily focus on detergency (cleaning effectiveness) and foam characteristics (volume, texture, and stability), which are key drivers of consumer perception.
Generally, traditional sulfated surfactants like alkyl ether sulfates are known for producing a high volume of stable, dense foam and for their cost-effective viscosity-building capabilities. cosmeticsandtoiletries.com In contrast, many sulfate-free alternatives may require higher concentrations or the use of secondary surfactants and specialized polymers to achieve comparable foam and rheology profiles.
Studies comparing detergency often use standardized methods to measure the removal of specific soils from substrates. While many sulfate-free systems can be formulated for excellent cleaning, sulfates like Sodium Lauryl Sulfate (SLS) and Sodium Laureth Sulfate (SLES) often set the benchmark for performance, particularly on oily soils. nih.gov The choice between a sulfate-containing system and a sulfate-free one often involves a trade-off between benchmark performance and the desired marketing claims.
Table 2: Comparative Performance of Sulfate vs. Sulfate-Free Surfactants
| Performance Metric | This compound (Representative Sulfate) | Common Sulfate-Free Alternatives (e.g., Isethionates, Taurates, Glucosides) |
|---|---|---|
| Foam Volume | Typically high and voluminous. cosmeticsandtoiletries.com | Varies widely by chemistry; may require foam-boosting co-surfactants. |
| Foam Stability | Generally excellent, with slow foam decay. cosmeticsandtoiletries.comnih.gov | Can be less stable, especially in the presence of oils; stability often enhanced with polymers. |
| Detergency (Oily Soils) | High cleaning efficacy, often used as a benchmark. nih.gov | Good to excellent, but may require specific blends to match sulfate performance. |
| Viscosity Building | Responds well to the addition of electrolytes (e.g., sodium chloride) for thickening. cosmeticsandtoiletries.com | Often poor response to salt; requires more expensive thickeners. |
| Hard Water Tolerance | Excellent due to ethoxylation. ishtarcompany.comacs.org | Variable; some chemistries are sensitive to hard water ions. |
Theoretical Modeling and Simulation of Surfactant Behavior in Applied Systems
The performance of this compound in applied systems is fundamentally governed by its behavior at interfaces and its self-assembly in solution. Theoretical modeling and computer simulations are increasingly used to predict these behaviors, reducing the need for extensive empirical testing.
A key parameter in surfactant science is the Critical Micelle Concentration (CMC), the concentration at which surfactant molecules begin to self-assemble into micelles. mdpi.com A lower CMC generally indicates greater surfactant efficiency. For alkyl ether sulfates, the CMC is influenced by the length of the alkyl chain, the number of ethylene oxide units, and the presence of electrolytes in the solution. mdpi.com
Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the CMC of surfactants based on their molecular structure. researchgate.net These models use molecular descriptors to correlate the chemical structure with physical properties. For a surfactant like this compound, descriptors would encode the branched alkyl chain, the polar ether linkages, and the ionic sulfate headgroup.
Molecular dynamics simulations provide deeper insights into the structure and behavior of micelles. mdpi.com These simulations can predict:
Micelle Aggregation Number: The average number of surfactant molecules in a single micelle.
Micelle Shape: Depending on concentration and solution conditions, AES can form spherical, rod-like, or even complex worm-like micelles. researchgate.net
Solubilization: How micelles encapsulate and dissolve oils and soils, which is directly correlated with detergency.
These predicted properties are then correlated with macroscopic performance characteristics. For example, the formation of elongated, worm-like micelles is known to dramatically increase the viscosity of a solution, a phenomenon that can be predicted and controlled through an understanding of the surfactant's molecular structure and its interactions with salts and other additives. researchgate.net
Q & A
Q. What are the standard analytical methods for characterizing Sodium C12-14 Sec-Pareth-3 Sulfate purity and structural integrity?
Methodological Answer: Liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) are primary techniques for structural verification. Quantification of ethoxylation degree (e.g., "Pareth-3") requires gas chromatography (GC) to analyze ethylene oxide adducts. For purity, ion-exchange chromatography can quantify sulfate content, while titration methods (e.g., two-phase titration with Hyamine 1622) measure active surfactant levels .
Q. How can researchers assess acute dermal toxicity of this compound in compliance with OECD guidelines?
Methodological Answer: Follow OECD Test No. 404 (Acute Dermal Irritation/Corrosion) using albino rabbits. Apply 0.5 mL (liquid) or 0.5 g (solid) under a semi-occlusive patch for 4 hours. Evaluate erythema, edema, and corrosion at 1, 24, 48, and 72 hours post-exposure. For systemic toxicity, OECD Test No. 402 (Acute Dermal Toxicity) measures LD50 via a single-dose application on shaved rat skin, with observation over 14 days .
Q. What protocols are recommended for evaluating biodegradability of this compound?
Methodological Answer: Use the OECD 301F (Manometric Respirometry) test to measure ultimate biodegradability. Inoculate the compound with activated sludge and monitor CO2 evolution over 28 days. A pass threshold is ≥60% degradation. For ready biodegradability, the OECD 310 (CO2 Headspace Test) can confirm rapid breakdown under aerobic conditions .
Q. How to determine critical micelle concentration (CMC) for this compound in aqueous solutions?
Methodological Answer: Conduct surface tension measurements using a Wilhelmy plate tensiometer. Plot surface tension against log concentration; the inflection point indicates CMC. Alternatively, use conductometry to track changes in ionic mobility, with CMC identified by a slope change in specific conductivity vs. concentration curves .
Advanced Research Questions
Q. How can researchers resolve contradictions in biodegradability data between laboratory and environmental field studies for this compound?
Methodological Answer: Discrepancies often arise from variable environmental factors (e.g., microbial diversity, temperature). Design a tiered approach:
Validate lab tests (OECD 301F) under controlled conditions.
Conduct microcosm studies simulating natural water bodies (e.g., riverine or marine sediments).
Use isotope tracing (e.g., 14C-labeled compounds) to track degradation pathways and metabolite formation .
Q. What experimental strategies optimize the synthesis of this compound to minimize 1,4-dioxane contamination?
Methodological Answer:
Replace ethylene oxide (EO) gas with solid-phase ethoxylation catalysts (e.g., MgO-Al2O3 composites) to reduce EO oligomerization.
Implement post-synthesis vacuum stripping at 80–100°C to volatilize residual dioxane.
Validate purity via GC-MS with a detection limit ≤10 ppm, as per EPA Method 522 .
Q. How to design experiments evaluating long-term ecotoxicological effects of this compound on aquatic invertebrates?
Methodological Answer: Use chronic exposure assays with Daphnia magna (OECD 211) over 21 days. Parameters include:
- Mortality and reproduction rates at concentrations ≤1 mg/L.
- Biomarker analysis (e.g., acetylcholinesterase inhibition) for sublethal effects.
- Compare results with in silico QSAR models (e.g., ECOSAR) to predict chronic toxicity thresholds .
Q. What methodologies address conflicting data on skin irritation potential between in vitro and in vivo models?
Methodological Answer:
Cross-validate using reconstructed human epidermis (RhE) models (OECD 439) vs. rabbit skin tests.
Measure inflammatory cytokines (IL-1α, IL-8) in RhE supernatants to quantify irritation.
Apply physiologically based kinetic (PBK) modeling to extrapolate in vitro data to human exposure scenarios .
Q. How can researchers investigate the interaction of this compound with microplastics in aquatic systems?
Methodological Answer:
Use fluorescence spectroscopy with pyrene probes to study surfactant adsorption onto polyethylene microplastics.
Conduct batch sorption experiments at varying pH and salinity levels.
Analyze co-transport behavior via column experiments simulating groundwater flow .
Q. What advanced techniques identify and quantify degradation metabolites of this compound in wastewater treatment plants?
Methodological Answer:
Apply high-resolution LC-QTOF-MS with non-targeted screening to detect metabolites.
Use stable isotope-assisted metabolomics (13C-labeled parent compound) for pathway elucidation.
Validate findings with quantitative PCR (qPCR) to assess microbial gene expression (e.g., sul1, sul2) linked to sulfonate metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
